molecular formula C18H21NO4 B15316087 1,3-Dioxoisoindolin-2-yl 4-isopropylcyclohexane-1-carboxylate

1,3-Dioxoisoindolin-2-yl 4-isopropylcyclohexane-1-carboxylate

Cat. No.: B15316087
M. Wt: 315.4 g/mol
InChI Key: NKNCJHTWKRIUGU-UHFFFAOYSA-N
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Description

“1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as an ortho-substituted benzamide.

    Introduction of the Cyclohexane Moiety: This step may involve the use of a Grignard reagent or other organometallic compounds to introduce the cyclohexane ring.

    Esterification: The final step could involve the esterification of the carboxylic acid group with an alcohol, such as isopropanol, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring or the isoindole core.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The isoindole core is a common motif in many biologically active molecules.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The isoindole core could engage in π-π stacking interactions, while the cyclohexane ring might provide hydrophobic contacts.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share the isoindole core and are used in various chemical and biological applications.

    Cyclohexane Carboxylates: These compounds are similar in having a cyclohexane ring and a carboxylate group, used in different industrial applications.

Uniqueness

What sets “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” apart is the combination of the isoindole core with the cyclohexane carboxylate moiety. This unique structure could confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-propan-2-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C18H21NO4/c1-11(2)12-7-9-13(10-8-12)18(22)23-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-6,11-13H,7-10H2,1-2H3

InChI Key

NKNCJHTWKRIUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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